An In-Depth Technical Guide to the Chemical Properties of Boc-Tyr(Me)-OH
An In-Depth Technical Guide to the Chemical Properties of Boc-Tyr(Me)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-α-tert-Butoxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH), a critical building block in modern peptide synthesis and drug discovery. This document outlines its physicochemical characteristics, spectroscopic data, and key applications, with a focus on its role in the development of potent peptide-based therapeutics.
Core Chemical Properties
Boc-Tyr(Me)-OH is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by a methyl ether. These protecting groups are instrumental in directing chemical reactions during peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final peptide sequence.
Physicochemical Data
A summary of the key physicochemical properties of Boc-Tyr(Me)-OH is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₁NO₅ | [1] |
| Molecular Weight | 295.33 g/mol | [1] |
| CAS Number | 53267-93-9 | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 90.0 to 94.0 °C | |
| Boiling Point (Predicted) | 462.0 ± 40.0 °C | |
| Density (Predicted) | 1.168 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.00 ± 0.10 | |
| Optical Rotation [α]25/D | +16.0 to +20.0° (c=1 in methanol) |
Solubility Profile
Boc-Tyr(Me)-OH exhibits solubility in a range of organic solvents, which is a critical consideration for its use in synthesis and purification processes.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (338.60 mM); requires sonication | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Note: For solutions in DMSO, it is recommended to use freshly opened, anhydrous solvent as hygroscopic DMSO can significantly impact solubility. To enhance solubility, gentle heating to 37°C and sonication can be employed.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Boc-Tyr(Me)-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CD₃OD): δ 7.13 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 4.31-4.29 (m, 1H), 3.73 (s, 3H), 3.08 (dd, J=13.8, 4.5 Hz, 1H), 2.85 (dd, J=13.5, 8.7 Hz, 1H), 1.38 (s, 9H).
¹³C NMR (75 MHz, CD₃OD): δ 175.42, 159.95, 157.67, 131.27, 130.37, 114.81, 80.50, 56.37, 55.64, 37.86, 28.67.
Applications in Peptide Synthesis and Drug Development
Boc-Tyr(Me)-OH is a valuable reagent for the incorporation of O-methyltyrosine into peptide sequences. This modification is of particular interest in drug development as it can enhance the metabolic stability and receptor binding affinity of peptide-based drugs. Notably, it is a key structural component of potent vasopressin and oxytocin antagonists.
Role in Vasopressin and Oxytocin Antagonists
Vasopressin and oxytocin are peptide hormones that regulate a wide range of physiological processes. Their receptors are important targets for the treatment of various conditions, including heart failure, hyponatremia, and preterm labor. The incorporation of O-methyltyrosine, facilitated by Boc-Tyr(Me)-OH, has been shown to be a successful strategy in the design of antagonists with improved pharmacological profiles.
Experimental Protocols
Synthesis of Boc-Tyr(Me)-OH
A common laboratory-scale synthesis of Boc-Tyr(Me)-OH involves the hydrolysis of its corresponding methyl ester.
Materials:
-
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
15% aqueous citric acid solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/petroleum ether (2:1) as eluent
Procedure:
-
Dissolve methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propionate (1.61 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add LiOH·H₂O (3.22 mmol) to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Remove the organic solvents (THF and MeOH) under reduced pressure.
-
To the remaining aqueous residue, add 15% aqueous citric acid solution to adjust the pH to 3.
-
Extract the product with ethyl acetate (3 x 35 mL).
-
Combine the organic layers and wash with brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (2:1) to yield Boc-Tyr(Me)-OH as a colorless oil.
Caption: Workflow for the synthesis of Boc-Tyr(Me)-OH.
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the incorporation of Boc-Tyr(Me)-OH into a peptide chain using manual Boc-SPPS.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids, including Boc-Tyr(Me)-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM, followed by extensive washes with DCM.
-
Amino Acid Activation: In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., Boc-Tyr(Me)-OH) with a coupling reagent such as HBTU or HATU in the presence of DIEA in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways of Target Receptors
As Boc-Tyr(Me)-OH is a key component in the synthesis of vasopressin and oxytocin antagonists, understanding the signaling pathways of these receptors is crucial for drug development professionals.
Vasopressin Receptor Signaling
Vasopressin mediates its effects through at least two major G-protein coupled receptor subtypes: V1a and V2.
-
V1a Receptor Pathway: Primarily coupled to Gq/11, activation of the V1a receptor stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade results in physiological responses such as vasoconstriction.
Caption: Vasopressin V1a Receptor Signaling Pathway.
-
V2 Receptor Pathway: The V2 receptor is coupled to Gs, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells, resulting in water reabsorption.
Oxytocin Receptor Signaling
The oxytocin receptor is also a G-protein coupled receptor, primarily signaling through the Gq/11 pathway, similar to the vasopressin V1a receptor.
-
Oxytocin Receptor Pathway: Binding of oxytocin to its receptor activates the Gq/PLC/IP₃ pathway, leading to increased intracellular calcium levels. This rise in calcium is a key trigger for smooth muscle contraction, such as in the uterus during labor.
Caption: Oxytocin Receptor Signaling Pathway.
Stability and Storage
For optimal stability, Boc-Tyr(Me)-OH powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.
This comprehensive guide provides essential technical information on Boc-Tyr(Me)-OH for researchers and professionals in the field of peptide chemistry and drug development. The data and protocols herein should serve as a valuable resource for the synthesis and application of this important amino acid derivative.
